RETF-4NA acetate
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Overview
Description
This compound is selectively hydrolyzed by chymase but not by cathepsin G, making it a valuable tool in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RETF-4NA acetate involves the sequential coupling of amino acids to form the peptide chain. The process typically starts with the protection of amino groups to prevent unwanted reactions. The protected amino acids are then coupled using reagents like carbodiimides. After the peptide chain is assembled, the protecting groups are removed, and the peptide is acetylated to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
RETF-4NA acetate primarily undergoes hydrolysis reactions catalyzed by chymase. This hydrolysis results in the cleavage of the peptide bond, releasing the 4-nitroanilide group.
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in aqueous buffers at physiological pH. Chymase is the primary enzyme used for this reaction, and the conditions are optimized to ensure selective hydrolysis.
Major Products Formed
The major product formed from the hydrolysis of this compound is 4-nitroaniline, along with the corresponding peptide fragments.
Scientific Research Applications
RETF-4NA acetate is widely used in scientific research due to its specificity for chymase. Some of its applications include:
Biochemistry: Used as a substrate to study chymase activity and its role in various physiological processes.
Medicine: Helps in understanding the role of chymase in diseases such as cardiovascular disorders and inflammatory conditions.
Drug Development: Used in screening assays to identify potential inhibitors of chymase, which could be therapeutic targets.
Industrial Applications: Employed in the production of diagnostic kits for detecting chymase activity.
Mechanism of Action
RETF-4NA acetate exerts its effects by serving as a substrate for chymase. The enzyme recognizes the specific peptide sequence and catalyzes the hydrolysis of the peptide bond, releasing 4-nitroaniline. This reaction is highly specific, allowing researchers to study chymase activity without interference from other proteases.
Comparison with Similar Compounds
Similar Compounds
Acetyl-L-Arg-Glu-Thr-Phe-4-nitroanilide: The free base form of RETF-4NA acetate.
Acetyl-L-Arg-Glu-Thr-Phe-4-nitroanilide hydrochloride: Another salt form with similar properties.
Uniqueness
This compound is unique due to its high specificity for chymase. Unlike other substrates, it is not hydrolyzed by cathepsin G or other proteases, making it an ideal tool for studying chymase activity.
Properties
Molecular Formula |
C34H47N9O12 |
---|---|
Molecular Weight |
773.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S,3R)-3-hydroxy-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;acetic acid |
InChI |
InChI=1S/C32H43N9O10.C2H4O2/c1-18(42)27(40-29(47)24(14-15-26(44)45)38-28(46)23(36-19(2)43)9-6-16-35-32(33)34)31(49)39-25(17-20-7-4-3-5-8-20)30(48)37-21-10-12-22(13-11-21)41(50)51;1-2(3)4/h3-5,7-8,10-13,18,23-25,27,42H,6,9,14-17H2,1-2H3,(H,36,43)(H,37,48)(H,38,46)(H,39,49)(H,40,47)(H,44,45)(H4,33,34,35);1H3,(H,3,4)/t18-,23+,24+,25+,27+;/m1./s1 |
InChI Key |
PFSQGCCJENEGGT-RTNJFBSRSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)O.CC(=O)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C)O.CC(=O)O |
Origin of Product |
United States |
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